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Protocols & Analytical Methods
Protocol for Pd-catalyzed cross-coupling using Et PhenCar-Phos
Protocol for Pd-catalyzed cross-coupling using Et PhenCar-Phos
Application Notes & Protocols for Advanced Catalysis
Topic: Protocol for Palladium-Catalyzed Cross-Coupling Using Et PhenCar-Phos
Introduction: The Central Role of Ligand Design in Modern Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] Their significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials was recognized with the 2010 Nobel Prize in Chemistry.[1] The success of these transformations is intrinsically linked to the design of the ancillary phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[2]
Bulky, electron-rich monophosphine ligands, such as the dialkylbiarylphosphine class, have revolutionized the field by promoting the key steps of oxidative addition and reductive elimination, thereby expanding the reaction scope to include challenging substrates like aryl chlorides and sterically hindered partners.[3] Et PhenCar-Phos, or 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, is a state-of-the-art ligand belonging to this class. Its unique architecture, featuring a carbazole moiety linked to a diethylphosphino group, provides a powerful combination of steric bulk and electron-donating character, making it a highly effective ligand for a range of demanding cross-coupling applications.
This document provides a detailed technical guide on the application of Et PhenCar-Phos, focusing on the widely utilized Buchwald-Hartwig amination reaction.[4][5] It offers a mechanistic rationale for its efficacy, a detailed experimental protocol, and field-proven insights for optimizing reaction parameters.
Ligand Profile: Et PhenCar-Phos
Et PhenCar-Phos is structurally defined as 9-[2-(Diethylphosphino)phenyl]-9H-carbazole.[6] Its efficacy stems from a synergistic combination of steric and electronic properties:
-
Electron-Rich Phosphorus Center: The two ethyl groups on the phosphorus atom are strong sigma-donors, increasing the electron density at the palladium center. This enhanced electron density facilitates the crucial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[2][7]
-
Steric Hindrance: The bulky framework, created by the carbazole and phenyl substituents, promotes the formation of monoligated, 14-electron Pd(0) species, which are the active catalysts in the cycle. This steric bulk also accelerates the final reductive elimination step, leading to faster product formation and higher catalyst turnover.[2]
-
Carbazole Moiety: The carbazole unit contributes to the ligand's steric profile and can engage in non-covalent interactions that stabilize key intermediates within the catalytic cycle.
Mechanistic Rationale in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for forming C–N bonds.[4] The catalytic cycle, illustrated below, is significantly enhanced by the properties of the Et PhenCar-Phos ligand.
Caption: Catalytic cycle for the Buchwald-Hartwig amination using Et PhenCar-Phos (L).
The key steps where Et PhenCar-Phos exerts its influence are:
-
Oxidative Addition: The electron-donating nature of the ligand accelerates the addition of the aryl halide (Ar-X) to the Pd(0) center, often the rate-limiting step of the cycle.[8]
-
Reductive Elimination: The significant steric bulk of Et PhenCar-Phos forces the aryl and amido groups into close proximity around the palladium center, promoting the final bond-forming step and releasing the desired aryl amine product.[9]
Application Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol details a general procedure for the C–N coupling of a representative aryl bromide with a primary amine using a Pd(OAc)₂/Et PhenCar-Phos catalytic system.
Reaction Scheme: Ar-Br + H₂N-R ---(Pd/Et PhenCar-Phos, Base)--> Ar-NH-R
Materials and Equipment
-
Reactants: Aryl bromide (1.0 mmol), Primary amine (1.2 mmol)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Ligand: Et PhenCar-Phos (0.012 mmol, 1.2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Solvent: Toluene, anhydrous (5 mL)
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen/argon line, heating mantle or oil bath, standard glassware for workup and purification.
Quantitative Reagent Summary
| Component | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Aryl Bromide | Varies | 1.0 | Varies | Electrophile |
| Primary Amine | Varies | 1.2 | Varies | Nucleophile |
| Pd(OAc)₂ | 224.5 | 0.01 | 2.2 mg | Precatalyst |
| Et PhenCar-Phos | 385.48 | 0.012 | 4.6 mg | Ligand |
| NaOtBu | 96.1 | 1.4 | 135 mg | Base |
| Toluene | --- | --- | 5.0 mL | Solvent |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Preparation: In a glovebox or on a Schlenk line, add the aryl bromide (if solid), Pd(OAc)₂, Et PhenCar-Phos, and NaOtBu to a dry reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Liquid Reagent Addition: Through the septum, add anhydrous toluene via syringe. If the aryl bromide or amine is a liquid, add them at this stage via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating mantle set to 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours, depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired aryl amine.
Experimental Workflow Diagram
Caption: General workflow for Pd-catalyzed Buchwald-Hartwig amination.
Insights for Parameter Optimization
The success of a cross-coupling reaction often depends on the careful selection of several key parameters. The causality behind these choices is crucial for adapting the protocol to new substrates.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., G3-type) | Pd(OAc)₂/Pd₂(dba)₃: Cost-effective sources of Pd(0) after in-situ reduction. Requires careful handling as the active catalyst forms in the flask, which can sometimes be inconsistent.[10] Palladacycle Precatalysts: Air- and moisture-stable Pd(II) complexes that reliably generate the active L-Pd(0) species upon activation. Often provide higher reproducibility and are preferred for challenging couplings, though they are more expensive.[8][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong Bases (NaOtBu, LHMDS): Most common for aminations. Required to deprotonate the amine-Pd complex to form the key amido intermediate.[8] Caution: Can be incompatible with base-sensitive functional groups (e.g., esters). Weaker Bases (K₃PO₄, Cs₂CO₃): Used for substrates intolerant to strong bases. Often require higher temperatures or longer reaction times. The solubility and particle size of inorganic bases can significantly impact reaction rates.[8] |
| Solvent | Toluene, Dioxane, THF, t-Amyl alcohol | Aprotic, Non-polar (Toluene, Dioxane): Excellent general-purpose solvents that solubilize most organic reactants and catalyst complexes. Toluene is often favored as iodide salts, which can be catalyst inhibitors, have poor solubility in it.[5] t-Amyl alcohol: Can be beneficial for coupling electron-poor amines or when using weaker bases. |
| Ligand/Pd Ratio | 1:1 to 2:1 | A ratio of 1.1:1 to 1.5:1 (L:Pd) is typically optimal. A slight excess of the ligand ensures that all palladium centers are complexed, preventing the formation of palladium black (inactive Pd metal). A large excess of ligand can sometimes be inhibitory by competing for coordination sites on the palladium. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (O₂/moisture contamination). 2. Base is not strong enough or has degraded. 3. Reaction temperature is too low. | 1. Ensure rigorous inert techniques; use a glovebox. Use a fresh, high-purity palladium source and ligand. 2. Use freshly opened, high-purity NaOtBu. 3. Increase temperature in 10 °C increments. |
| Formation of Palladium Black | Ligand decomposition or insufficient ligand present, leading to catalyst aggregation. | Increase the ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 1.5:1). Ensure the solvent is rigorously deoxygenated. |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry liquid amines over KOH or CaH₂ before use. |
| Incomplete Reaction with Aryl Chlorides | Oxidative addition is too slow. | Switch to a more electron-rich ligand if available. Use a stronger base like LHMDS. Increase catalyst loading (e.g., to 2-3 mol%). |
Conclusion
Et PhenCar-Phos is a highly effective, state-of-the-art ligand for palladium-catalyzed cross-coupling reactions. Its well-defined steric and electronic properties provide a rational basis for its ability to promote high catalytic activity for the synthesis of C–N bonds via the Buchwald-Hartwig amination. By understanding the mechanistic role of the ligand and carefully optimizing key reaction parameters such as the base, solvent, and catalyst source, researchers can reliably apply the provided protocol to accelerate the synthesis of complex molecular targets in drug discovery and materials science.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. Available at: [Link]
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Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]
-
Palladium Catalyzed Cross-Coupling Reactions for Phosphorus—Carbon Bond Formation | Request PDF - ResearchGate. Available at: [Link]
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Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
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Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxylative Cross-Coupling of. Available at: [Link]
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Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. Available at: [Link]
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Development and Clinical Application of Phosphorus-Containing Drugs - PMC. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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Org. Synth. 2024, 101, 423. Available at: [Link]
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EvanPhos. A Ligand for ppm Level Pd-Catalyzed Suzuki- Miyaura Couplings in Either Organic Solvent or Water - The Royal Society of Chemistry. Available at: [Link]
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Editorial: Phosphonate Chemistry in Drug Design and Development - Frontiers. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalysed Cross- Coupling - ChemRxiv. Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. Available at: [Link]
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Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University. Available at: [Link]
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Development and Clinical Application of Phosphorus-Containing Drugs - ResearchGate. Available at: [Link]
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Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery - SIOC Journals. Available at: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]
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Application Note: Strategic Solvent Selection for Catalysis Screening with the Et PhenCar-Phos Ligand
Application Note: Strategic Solvent Selection for Catalysis Screening with the Et PhenCar-Phos Ligand
Introduction: The Critical Role of Solvent in Modern Catalysis
In the realm of transition metal catalysis, the development of sophisticated ligands has revolutionized the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Phosphine ligands, in particular, offer exceptional tunability of steric and electronic properties, which allows for precise control over catalyst activity, selectivity, and stability.[1][2] The PhenCar-Phos ligand family, characterized by a carbazole backbone linked to a phosphine moiety, represents a class of advanced ligands designed to promote challenging cross-coupling reactions.[3][4] This guide focuses on Et PhenCar-Phos , or 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, a member of this family featuring electron-donating ethyl groups on the phosphorus atom.
While ligand design is paramount, the reaction environment—specifically the solvent—is an equally critical, though often underestimated, parameter. The solvent does not merely dissolve reactants; it actively participates in the catalytic cycle.[5][6] It influences the solubility of reagents, the stability of catalytic intermediates, the rate of key elementary steps like oxidative addition and reductive elimination, and can even dictate the dominant reaction pathway.[3][4][7] Therefore, a systematic approach to solvent selection is not just beneficial but essential for unlocking the full potential of a high-performance ligand like Et PhenCar-Phos.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for strategic solvent screening in reactions utilizing the Et PhenCar-Phos ligand.
The Underlying Science: How Solvents Influence Catalytic Cycles
The choice of solvent can dramatically alter the outcome of a palladium-catalyzed cross-coupling reaction. The fundamental interactions between the solvent and the catalytic species are multifaceted and can be leveraged for reaction optimization.[4]
Key Solvent Properties and Their Mechanistic Impact:
-
Polarity and Dielectric Constant: A solvent's polarity influences the stability of charged or polar species in the reaction.[3] In many catalytic cycles, charged intermediates or transition states are formed. According to the Hughes-Ingold rules, a polar solvent will stabilize a transition state that is more charged than the reactants, thereby accelerating the reaction rate.[7] For instance, the oxidative addition step in a Suzuki-Miyaura coupling may be favored in more polar solvents.
-
Coordinating Ability: Solvents can coordinate to the metal center. Strongly coordinating solvents like DMF or DMSO can sometimes compete with the primary ligand (Et PhenCar-Phos) or the substrates, potentially inhibiting the reaction. Conversely, weakly coordinating solvents like toluene or dioxane create a more labile environment, facilitating substrate binding.[8]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) possess acidic protons and can form hydrogen bonds. This can be beneficial, for example, by assisting in the activation of boronic acids in Suzuki couplings.[9] However, in other reactions like Buchwald-Hartwig aminations, protic solvents can deactivate strong bases or nucleophiles.[3] Aprotic solvents (e.g., THF, Toluene, DMF) lack acidic protons and are generally preferred for reactions sensitive to them.
-
Viscosity: Highly viscous solvents can impede the diffusion of reactants, slowing down the overall reaction rate by limiting how frequently the catalytic species and substrates collide.
The interplay of these factors means there is no single "best" solvent. The optimal choice is highly dependent on the specific reaction, substrates, and the mechanism of the catalytic cycle.
A Systematic Workflow for Solvent Screening
A haphazard approach to solvent selection can be resource-intensive and yield misleading results. A systematic screening process, beginning with a diverse set of solvents, is the most efficient path to identifying optimal conditions. The following workflow provides a structured methodology.
Caption: A systematic workflow for efficient solvent screening.
Experimental Protocol: Screening Solvents for a Pd/Et PhenCar-Phos-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a representative experiment for screening six common solvents in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid, a standard model reaction for evaluating catalyst performance.
4.1. Materials and Equipment
-
Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Et PhenCar-Phos (9-[2-(Diethylphosphino)phenyl]-9H-carbazole)
-
Substrates: 4-Bromoanisole, Phenylboronic Acid
-
Base: Potassium Phosphate, tribasic (K₃PO₄)
-
Internal Standard: Dodecane (for GC analysis)
-
Solvents (Anhydrous/Degassed):
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)[10]
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
-
Equipment:
-
Glovebox or Schlenk line for inert atmosphere operations
-
Parallel reaction block with magnetic stirring
-
2 mL HPLC or reaction vials with stir bars and septa caps
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Standard laboratory glassware and syringes
-
4.2. Pre-Screening Preparation (Self-Validation)
-
Solvent Purity: Ensure all solvents are of high purity and anhydrous. Degas each solvent by sparging with argon or nitrogen for 20-30 minutes before use inside the glovebox.
-
Inert Atmosphere: All manipulations of the catalyst, ligand, and base should be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphine ligand.
-
Stock Solutions: To ensure consistency and minimize pipetting errors, prepare stock solutions. For example, a stock solution of 4-bromoanisole containing the dodecane internal standard.
4.3. Step-by-Step Reaction Setup (for each solvent)
This procedure is for a single 0.1 mmol scale reaction. It should be replicated for each solvent being tested.
-
Vial Preparation: Into a 2 mL vial containing a magnetic stir bar, add Pd(OAc)₂ (0.22 mg, 0.001 mmol, 1 mol%) and Et PhenCar-Phos (0.72 mg, 0.002 mmol, 2 mol%).
-
Add Reagents: Add phenylboronic acid (18.3 mg, 0.15 mmol, 1.5 equiv.) and K₃PO₄ (42.5 mg, 0.2 mmol, 2.0 equiv.).
-
Seal Vials: Crimp a septum cap onto the vial.
-
Solvent and Substrate Addition: Outside the glovebox (if using septa), add the designated solvent (1.0 mL). Then, add 4-bromoanisole (12.5 µL, 0.1 mmol, 1.0 equiv.) via syringe. If using a stock solution, add the equivalent volume.
-
Reaction Execution: Place the vials in the pre-heated reaction block (e.g., 80 °C) and begin stirring.
-
Monitoring and Quenching: After a set time (e.g., 4 hours), remove the vials and allow them to cool to room temperature. Quench the reaction by adding 1 mL of water.
-
Sample Preparation for Analysis: Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate), vortex the vial for 30 seconds, and allow the layers to separate. Take an aliquot from the organic layer and filter it through a small plug of silica into a GC vial.
-
Analysis: Analyze the sample by GC-FID to determine the conversion of 4-bromoanisole and the yield of the product relative to the internal standard.
Data Presentation and Interpretation
Quantitative results from the screening should be compiled into a clear, comparative table. This allows for rapid identification of the most promising solvent systems.
| Entry | Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Conversion (%) | Yield (%) [a] | TON [b] |
| 1 | Toluene | 2.4 | 111 | >99 | 98 | 98 |
| 2 | 1,4-Dioxane | 2.2 | 101 | 95 | 92 | 92 |
| 3 | THF | 7.6 | 66 | 88 | 85 | 85 |
| 4 | 2-MeTHF | 6.2 | 80 | 96 | 94 | 94 |
| 5 | DMF | 36.7 | 153 | 65 | 58 | 58 |
| 6 | Acetonitrile | 37.5 | 82 | 40 | 33 | 33 |
[a] Yield determined by GC-FID using an internal standard. [b] TON = Turnover Number (moles of product / moles of catalyst).
Interpretation of Example Data:
-
Nonpolar Aprotic Solvents (Toluene, Dioxane, 2-MeTHF): These solvents show the highest performance. Toluene, being aromatic and non-coordinating, often provides an excellent balance for stabilizing the catalyst without inhibiting it.[8] 2-MeTHF is a greener and often superior alternative to THF.[10]
-
Polar Aprotic Solvents (DMF, Acetonitrile): The lower yields in these highly polar, coordinating solvents suggest potential catalyst inhibition. The solvent may be competing for coordination sites on the palladium center, hindering the catalytic cycle.
Caption: Contrasting catalytic cycles in non-coordinating vs. coordinating solvents.
Conclusion
The strategic selection of a solvent is a high-impact parameter in optimizing catalytic reactions. For advanced ligands like Et PhenCar-Phos, a systematic screening approach is crucial to achieving superior performance. By understanding the underlying principles of solvent effects and employing a rigorous, well-controlled experimental protocol, researchers can efficiently identify an optimal reaction medium. This not only enhances reaction yields and rates but also provides deeper mechanistic insights, accelerating the development of robust and efficient synthetic methodologies for drug discovery and beyond.
References
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Wikipedia. Solvent effects. [Link]
-
Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]
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Clarke, M. L., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
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Cole-Hamilton, D. J., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Pereira, M. M., et al. (2022). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. [Link]
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White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Sigman, M. S., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ACS Catalysis. [Link]
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Buchwald, S. L., et al. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. PMC. [Link]
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Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates. [Link]
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ResearchGate. (n.d.). Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. [Link]
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Buchwald, S. L., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. [Link]
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Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. [Link]
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ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. [Link]
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ACS Publications. (n.d.). How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous Ru-Catalyzed Methanol Dehydrogenation Reactions. [Link]
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Wikipedia. XPhos. [Link]
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ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. [Link]
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Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling Reactions with the Et PhenCar-Phos Ligand
Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling Reactions with the Et PhenCar-Phos Ligand
Introduction:
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryls, styrenes, and polyolefins.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling has become indispensable in academic research and, critically, in the pharmaceutical industry for the synthesis of complex molecular architectures.[2][3]
The efficacy of the Suzuki-Miyaura reaction is profoundly dependent on the ligand coordinated to the palladium center.[4] The ligand's steric and electronic properties dictate the stability and reactivity of the catalytic species, influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][5] Over the past two decades, the development of bulky, electron-rich phosphine ligands, such as the dialkylbiarylphosphine class popularized by the Buchwald group, has revolutionized the field.[1][6] These advanced ligands have dramatically expanded the reaction's scope to include previously challenging substrates, such as electron-rich or sterically hindered aryl chlorides, and have enabled reactions to proceed under milder conditions with lower catalyst loadings.[6]
This document provides a detailed guide to the application of Et PhenCar-Phos , a member of the PhenCar-Phos ligand family, in Suzuki-Miyaura coupling reactions. Et PhenCar-Phos, or 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, is a monodentate phosphine ligand characterized by an electron-rich diethylphosphino group and a rigid, sterically demanding N-aryl carbazole backbone.[7] These features combine to create a highly active and versatile catalyst system, capable of facilitating challenging cross-coupling transformations with high efficiency. We will delve into the mechanistic rationale for its effectiveness, provide a detailed experimental protocol, and offer insights into parameter optimization and troubleshooting.
The Mechanistic Advantage of Et PhenCar-Phos
The superior performance of ligands like Et PhenCar-Phos stems from their ability to positively influence each stage of the catalytic cycle. Their structure is intentionally designed to promote the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)), which are often the true catalytic workhorses.[6]
-
Enhanced Oxidative Addition: The diethylphosphino group makes the phosphorus atom, and by extension the palladium center it is coordinated to, highly electron-rich.[5] This increased electron density on the metal facilitates the often rate-limiting oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[1]
-
Facilitated Reductive Elimination: The significant steric bulk imposed by the carbazole framework forces the coupling partners into close proximity on the palladium center, promoting the final C-C bond-forming reductive elimination step and accelerating catalyst turnover.[2][6]
-
Catalyst Stability: The combination of steric hindrance and the defined geometry of the ligand helps to prevent catalyst decomposition pathways, such as the formation of inactive palladium black, leading to a longer-lived and more efficient catalyst.
The complete catalytic cycle, highlighting the key interventions of the ligand, is visualized below.
Caption: The Suzuki-Miyaura Catalytic Cycle using a monodentate phosphine ligand (L).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the cross-coupling of a generic aryl bromide with an arylboronic acid. Optimization is often necessary for specific substrate combinations.
Safety Precautions:
-
Palladium compounds can be toxic. Phosphine ligands can be air-sensitive and irritants.
-
Many organic solvents are flammable and harmful. Strong bases like K₃PO₄ are corrosive.
-
All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert atmosphere techniques are critical for reproducibility and high yields.
Reagents & Equipment
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Et PhenCar-Phos
-
Aryl/Vinyl Halide: (1.0 mmol, 1.0 equiv)
-
Organoboron Reagent: (e.g., Arylboronic acid, 1.2–1.5 mmol, 1.2–1.5 equiv)
-
Base: Anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 mmol, 2.0–3.0 equiv)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane (3–5 mL per mmol of halide)
-
Equipment: Schlenk flask or reaction vial with a septa cap, magnetic stir bar, magnetic stir plate with heating, inert gas source (Argon or Nitrogen), Schlenk line, syringes, and needles.
Step-by-Step Methodology
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Et PhenCar-Phos ligand, and the palladium precursor. A typical catalyst loading is 1-2 mol % Pd, with a Ligand:Pd ratio of 2:1.
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene, 4 mL) via syringe. If the aryl halide is a liquid, add it via syringe at this stage.
-
Reaction: Lower the flask into an oil bath preheated to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (typically 2-24 hours).
-
Monitoring: The reaction's progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), allow the flask to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Parameter Optimization: A Deeper Dive
Achieving optimal results requires careful consideration of several interconnected parameters. The following table provides guidance on making informed choices when developing a protocol for a new set of substrates.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Pd Precursor | 1–2 mol % (for screening) 0.1–0.5 mol % (for optimization) | Pd(OAc)₂ is a common, stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source and may lead to faster initiation. The choice is often one of convenience and cost, with both being highly effective with Et PhenCar-Phos.[1][8] |
| Ligand:Pd Ratio | 1:1 to 2.5:1 | For monodentate ligands like Et PhenCar-Phos, a 2:1 L:Pd ratio is a robust starting point.[4] This ensures the formation of the L₂Pd(0) resting state, from which the active LPd(0) species is generated, while minimizing excess free ligand that could inhibit the reaction.[6] |
| Base | 2.0–3.0 equivalents | K₃PO₄ is an excellent first choice, as its moderate basicity and high solubility in common solvent mixtures are well-suited for couplings with bulky phosphine ligands.[9] Cs₂CO₃ is a stronger base and can be effective, especially in polar solvents. The base's primary role is to activate the boronic acid, forming a more nucleophilic borate species for transmetalation.[10] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-AmOH | Toluene and 1,4-Dioxane are the most common and versatile solvents.[11] t-AmOH can be beneficial for challenging couplings, including those involving aryl tosylates.[9] Solvents must be anhydrous and thoroughly degassed, as water can lead to competitive protodeboronation and oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.[8] |
| Temperature | 80–110 °C | This temperature range is generally sufficient for most substrates, including aryl chlorides. The high activity of the Et PhenCar-Phos/Pd system may allow for lower temperatures (even room temperature for highly activated substrates) upon optimization.[1] |
| Substrate Conc. | 0.1–0.5 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. A concentration of ~0.25 M is a good starting point. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination). 2. Reaction temperature is too low. 3. Base is not strong enough or is insoluble. 4. Substrate is particularly challenging (e.g., hindered aryl chloride). | 1. Ensure rigorous inert atmosphere technique and use freshly degassed, anhydrous solvents. 2. Increase the reaction temperature in 10 °C increments. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Increase catalyst loading (e.g., to 3-5 mol %) for initial attempts. |
| Protodeboronation | Presence of water in the reaction mixture. | Rigorously dry all reagents, especially the base (K₃PO₄ can be hygroscopic) and the boronic acid. Ensure the solvent is anhydrous. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate oxidative homocoupling. | Improve the degassing procedure for the solvent and the evacuation/backfilling of the reaction vessel. |
| Formation of Black Precipitate (Pd Black) | Catalyst decomposition, often due to insufficient ligand stabilization or high temperatures. | Ensure the L:Pd ratio is at least 2:1. If the problem persists at high temperatures, attempt the reaction at a slightly lower temperature for a longer duration. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
Li, G., & Allgeier, A. M. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available from: [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Bhayana, B., & Buchwald, S. L. (2010). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters, 11(17), 3822–3825. Available from: [Link]
-
Vaddepalli, K., & Vaddepalli, S. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11033–11043. Available from: [Link]
-
Kaur, N., & Kishore, D. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 3053–3056. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Latyshev, G. V., et al. (2023). Synthesis, Structure, and Electrochemical Properties of 2,3,4,5-Tetraphenyl-1-Monophosphaferrocene Derivatives. Molecules, 28(5), 2389. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50. Available from: [Link]
-
Garg, N. K., & Snieckus, V. (2010). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 39(12), 4891-4906. Available from: [Link]
-
Green, N. J., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. ChemRxiv. Available from: [Link]
-
Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183–19203. Available from: [Link]
-
Benkő, Z., et al. (2019). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. Chemistry – A European Journal, 25(51), 11946-11956. Available from: [Link]
-
Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Handling Air-Sensitive Phosphine Ligands, Featuring Et-PhenCar-Phos
Technical Support Center: Handling Air-Sensitive Phosphine Ligands, Featuring Et-PhenCar-Phos
Welcome to the Technical Support Center for air-sensitive phosphine ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective handling of these critical reagents. The focus of this guide is on ligands like Et-PhenCar-Phos, which, due to their reactivity with atmospheric oxygen and moisture, require specialized handling techniques to ensure experimental success and laboratory safety.
This resource is structured to move from foundational knowledge to practical application and troubleshooting. We will explore the "why" behind each procedural step, grounding our recommendations in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) about Air-Sensitive Phosphine Ligands
This section addresses common initial questions regarding the nature and handling of air-sensitive phosphine ligands.
Q1: What makes phosphine ligands like Et-PhenCar-Phos "air-sensitive"?
A: Phosphine ligands are organophosphorus compounds where phosphorus is in a +3 oxidation state. This electron-rich phosphorus center is susceptible to oxidation by atmospheric oxygen, which converts the phosphine to a phosphine oxide (P=O).[1] This oxidation is often irreversible and renders the ligand ineffective for its intended catalytic purpose, as the electronic and steric properties are significantly altered.[2][3] Additionally, many of these ligands can react with moisture. For Et-PhenCar-Phos, the Safety Data Sheet for the related Ph-PhenCar-Phos explicitly states to handle under inert gas and avoid contact with air.[4]
Q2: How can I determine the relative air sensitivity of different phosphine ligands?
Q3: What are the primary consequences of accidental exposure of my phosphine ligand to air?
A: The primary consequence is the formation of the corresponding phosphine oxide. This has several negative impacts on your experiment:
-
Loss of Catalytic Activity: The oxidized ligand may not bind to the metal center, or if it does, the resulting complex will likely be catalytically inactive or exhibit significantly reduced activity.[2]
-
Inconsistent Results: Partial oxidation of the ligand can lead to variable and irreproducible experimental outcomes.
-
Formation of Unwanted Byproducts: The presence of phosphine oxide can sometimes lead to side reactions, complicating your reaction mixture and purification process.
Q4: What is the difference between using a glovebox and a Schlenk line for handling these ligands?
A: Both a glovebox and a Schlenk line are designed to provide an inert atmosphere (typically nitrogen or argon) for handling air-sensitive compounds.[5][6]
-
Glovebox: A sealed container filled with an inert gas, allowing for the manipulation of compounds using gloves built into the walls of the box.[6][7] Gloveboxes are ideal for storing and weighing out solid phosphine ligands and for preparing reaction mixtures with multiple components.[7]
-
Schlenk Line: A dual-manifold glass apparatus that allows for the evacuation of air from a flask and backfilling with an inert gas.[8][9] Schlenk lines are well-suited for running reactions under an inert atmosphere and for performing manipulations like solvent transfer and filtration.[8]
The choice between the two often depends on the specific task and available resources. For routine weighing and handling of solids, a glovebox is often more convenient.[7]
Part 2: Essential Experimental Protocols
This section provides detailed, step-by-step methodologies for the proper handling of air-sensitive phosphine ligands.
Protocol 1: Weighing and Dispensing a Solid Phosphine Ligand (e.g., Et-PhenCar-Phos) Using a Glovebox
The integrity of your experiment begins with the accurate and inert handling of your reagents. A glovebox provides the most secure environment for this critical step.[6][7]
Materials:
-
Glovebox with an inert atmosphere (O₂ and H₂O levels < 10 ppm)
-
Spatula
-
Weighing paper or vial
-
Analytical balance (inside the glovebox)
-
Container of Et-PhenCar-Phos
-
Reaction flask with a septum or stopcock
Procedure:
-
Prepare the Glovebox: Ensure the glovebox has been properly purged and that the oxygen and moisture levels are within the acceptable range.
-
Transfer Materials into the Antechamber: Place the sealed container of Et-PhenCar-Phos, spatula, weighing paper/vial, and your reaction flask into the glovebox antechamber.
-
Purge the Antechamber: Evacuate the antechamber and backfill with inert gas. Repeat this cycle at least three times to ensure all atmospheric gases are removed.[7][8]
-
Introduce Materials into the Glovebox: Once the purge cycles are complete, open the inner antechamber door and move the materials into the main glovebox chamber.
-
Equilibrate Temperature: Allow the container of the phosphine ligand to equilibrate to the glovebox temperature for a few minutes to avoid pressure changes upon opening.
-
Weigh the Ligand: Carefully open the container of Et-PhenCar-Phos. Using a clean spatula, weigh the desired amount of the solid ligand onto the weighing paper or directly into a pre-tared vial.
-
Transfer to Reaction Flask: Transfer the weighed ligand into your reaction flask.
-
Seal and Remove: Securely seal the reaction flask and the container of the phosphine ligand. The reaction flask can now be removed from the glovebox for subsequent steps on a Schlenk line if needed.
Experimental Workflow for Weighing an Air-Sensitive Solid
Caption: Workflow for weighing an air-sensitive solid in a glovebox.
Protocol 2: Preparing a Stock Solution of an Air-Sensitive Phosphine Ligand
For reactions requiring precise, small amounts of a ligand, preparing a stock solution is often more accurate than weighing minuscule quantities of a solid for each experiment.
Materials:
-
Glovebox or Schlenk line setup
-
Weighed solid phosphine ligand in a flask
-
Anhydrous, degassed solvent
-
Gastight syringe
-
Volumetric flask (oven-dried)
Procedure:
-
Prepare Glassware: Ensure all glassware, including the volumetric flask and syringe, is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere.[10]
-
Introduce Ligand: Add the pre-weighed solid phosphine ligand to the oven-dried volumetric flask under an inert atmosphere (either in a glovebox or via a Schlenk line with positive inert gas flow).
-
Solvent Transfer: Using a gastight syringe or cannula transfer, add the anhydrous, degassed solvent to the volumetric flask to about half the final volume.[11][12]
-
Dissolve the Ligand: Gently swirl the flask to ensure the complete dissolution of the ligand.
-
Dilute to Volume: Carefully add more anhydrous, degassed solvent to the calibration mark on the volumetric flask.
-
Seal and Store: Seal the volumetric flask with a greased ground glass stopper or a septum secured with a cap. Store the solution in a refrigerator or freezer under an inert atmosphere. For long-term storage, sealing in an ampoule may be necessary.[8]
Table 1: Recommended Solvent Purity for Air-Sensitive Work
| Parameter | Recommended Level | Rationale |
| Water Content | < 10 ppm | Prevents hydrolysis of the ligand and reaction with other sensitive reagents.[8][13] |
| Oxygen Content | < 1 ppm | Prevents oxidation of the phosphine ligand.[13][14] |
Note: Solvents should be purified using a solvent purification system (SPS) or by distillation over appropriate drying agents.[13][14]
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered when working with air-sensitive phosphine ligands in a question-and-answer format.
Q: My cross-coupling reaction is sluggish or fails completely. I suspect a problem with my phosphine ligand. What should I check?
A: This is a common issue that can often be traced back to ligand integrity. Follow this troubleshooting tree:
Troubleshooting Failed Cross-Coupling Reactions
Caption: A decision tree for troubleshooting ligand-related reaction failures.
Q: I observed a white precipitate forming in my phosphine ligand stock solution upon storage. What is it and is the solution still usable?
A: The white precipitate is very likely the phosphine oxide of your ligand, formed due to slow, inadvertent exposure to oxygen. The solution is compromised and should not be used, as the concentration of the active ligand is no longer known, and the phosphine oxide can interfere with the reaction. This indicates a potential issue with the seal on your storage flask or that the initial solvent was not sufficiently deoxygenated.
Q: How should I properly dispose of waste containing phosphine ligands and their byproducts?
A: Unreacted phosphine ligands are classified as hazardous waste and must be disposed of accordingly.[15]
-
Quenching (for small quantities): Small amounts of residual phosphine ligand in a reaction flask can be quenched by carefully adding a mild oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), in a fume hood. This should be done with caution as the reaction can be exothermic.
-
Waste Collection: Collect all waste materials, including quenched solutions and contaminated consumables (gloves, weighing paper, etc.), in a designated, properly labeled hazardous waste container.
-
Consult Local Regulations: Always follow your institution's specific guidelines for hazardous waste disposal.[15][16] Never dispose of phosphine-containing waste down the drain or in regular trash.[17]
By adhering to these rigorous protocols and understanding the chemical principles behind them, you can ensure the integrity of your experiments and maintain a safe laboratory environment when working with valuable and sensitive reagents like Et-PhenCar-Phos.
References
-
Inert atmosphere methods. Biocyclopedia. Available from: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. (2008). Available from: [Link]
- What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.).
-
Inert Atmosphere, with no O2. (2022). YouTube. Available from: [Link]
- Cournoyer, M. E., & Dare, J. H. (2003). The use of alternative solvent purification techniques.Chemical Health & Safety, 10(4), 14-17.
-
Schlenk Line and Glove Box Safety. University of Notre Dame. (n.d.). Available from: [Link]
-
Gloveboxes. The Schlenk Line Survival Guide. (n.d.). Available from: [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available from: [Link]
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
-
Phosphine Ligand Oxidation. Reddit. (2021). Available from: [Link]
-
phosphine training 101. Degesch America. (n.d.). Available from: [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55835. Available from: [Link]
-
how to deal with an air sensitive solid? Reddit. (2015). Available from: [Link]
-
Drying Solvents. The Schlenk Line Survival Guide. (n.d.). Available from: [Link]
-
Costantini, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. Available from: [Link]
-
Disposal of aluminium phosphide residues. Nautical Institute. (2014). Available from: [Link]
- spent degesch aluminum phosphide products. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sds.strem.com [sds.strem.com]
- 5. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 6. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. acs.org [acs.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. degeschamerica.com [degeschamerica.com]
- 16. indfumco.com [indfumco.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 9-[2-(Diethylphosphino)phenyl]-9H-carbazole (Et-PhenCarPhos)
Technical Support Center: 9-[2-(Diethylphosphino)phenyl]-9H-carbazole (Et-PhenCarPhos)
Welcome to the technical support center for 9-[2-(diethylphosphino)phenyl]-9H-carbazole, commonly known as Et-PhenCarPhos. This guide is designed for researchers, scientists, and drug development professionals who utilize this specialized phosphine ligand in their experimental work. Here, we address common issues related to the stability, handling, and potential degradation of Et-PhenCarPhos, providing troubleshooting guides and frequently asked questions to ensure the integrity of your research.
Introduction to Et-PhenCarPhos Stability
9-[2-(Diethylphosphino)phenyl]-9H-carbazole is a sophisticated ligand employed in various catalytic reactions. Its efficacy is intrinsically linked to its structural integrity, particularly the trivalent phosphorus (P(III)) center. However, like many tertiary phosphines, the diethylphosphino moiety is susceptible to oxidation, which can significantly impact its performance in catalytic cycles. This guide will help you identify, troubleshoot, and mitigate issues arising from the oxidative degradation of this ligand.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary degradation pathway for 9-[2-(diethylphosphino)phenyl]-9H-carbazole?
The most common degradation pathway is the oxidation of the trivalent phosphorus atom (P(III)) to a pentavalent phosphine oxide (P(V)). This conversion is often facilitated by exposure to atmospheric oxygen, residual peroxides in solvents, or certain reaction conditions.[1] The resulting product is 9-[2-(diethylphosphinoyl)phenyl]-9H-carbazole.
-
Causality: The lone pair of electrons on the phosphorus atom in the phosphine is readily available for donation, making it susceptible to attack by electrophilic oxidizing agents like oxygen. This oxidation changes the electronic and steric properties of the ligand, which can hinder its ability to coordinate effectively with a metal center in a catalytic reaction.
FAQ 2: How can I tell if my sample of 9-[2-(diethylphosphino)phenyl]-9H-carbazole has degraded?
Degradation can be identified through several analytical techniques. The most definitive methods are:
-
³¹P NMR Spectroscopy: This is the most direct method. The ³¹P chemical shift of the phosphine is distinct from that of the phosphine oxide. You will observe a downfield shift of approximately 40-60 ppm for the phosphine oxide compared to the parent phosphine.
-
Mass Spectrometry (MS): The mass spectrum of a degraded sample will show a peak corresponding to the molecular weight of the phosphine oxide (M+16).
-
Thin Layer Chromatography (TLC): The phosphine oxide is generally more polar than the corresponding phosphine and will have a lower Rf value on silica gel plates.
FAQ 3: Can the carbazole ring system also degrade?
While the carbazole moiety is generally robust and thermally stable, it can undergo oxidation under harsh conditions to form hydroxycarbazoles or carbazolequinones.[2][3][4][5] However, for most applications, the primary point of degradation will be the phosphine group. Unless your experimental conditions involve strong oxidants or radical initiators, degradation of the carbazole core is less likely.
FAQ 4: My catalytic reaction is sluggish or has failed. Could ligand degradation be the cause?
Yes, this is a common issue. The formation of the phosphine oxide renders the ligand ineffective in many catalytic cycles that rely on the electron-donating properties of the P(III) center. If you suspect ligand degradation, it is crucial to re-analyze your ligand stock and reaction mixture for the presence of the phosphine oxide.
Part 2: Troubleshooting Guides
Troubleshooting Scenario 1: Unexpected Results in a Catalytic Reaction
Issue: A previously reliable catalytic reaction (e.g., Suzuki, Buchwald-Hartwig coupling) is showing low yield, slow conversion, or complete failure.
Potential Cause: Degradation of the 9-[2-(diethylphosphino)phenyl]-9H-carbazole ligand to its phosphine oxide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Detailed Steps:
-
Analyze the Ligand:
-
Protocol: Dissolve a small, representative sample of your 9-[2-(diethylphosphino)phenyl]-9H-carbazole in a deuterated solvent (e.g., CDCl₃ or C₆D₆) and acquire a ³¹P NMR spectrum.
-
Expected Result (Pristine): A single major peak in the expected region for a trialkylarylphosphine.
-
Indication of Degradation: The appearance of a second major peak, shifted downfield, characteristic of a phosphine oxide.[6][7][8]
-
-
Identify the Source of Oxidation:
-
Air Exposure: Was the ligand handled in the air for an extended period? Are your reaction vessels properly sealed and under an inert atmosphere (N₂ or Ar)?
-
Solvent Purity: Are you using freshly distilled or commercially available anhydrous solvents? Ethers, for instance, can form peroxides upon storage, which will readily oxidize phosphines.
-
Reagent Contamination: Could any of your other reagents contain oxidizing impurities?
-
-
Corrective Actions:
-
Use High-Purity Ligand: If your stock is compromised, use a fresh, unopened batch of 9-[2-(diethylphosphino)phenyl]-9H-carbazole.
-
Inert Atmosphere: Ensure all manipulations of the ligand and the setup of the reaction are performed under a robust inert atmosphere using Schlenk line or glovebox techniques.
-
Solvent Purification: Use freshly purified and de-gassed solvents.
-
Troubleshooting Scenario 2: Characterizing Potential Degradation Products
Issue: You observe an unknown impurity in your reaction mixture that you suspect is a degradation product of 9-[2-(diethylphosphino)phenyl]-9H-carbazole.
Analytical Workflow for Identification:
Caption: Analytical workflow for degradation product identification.
Expected Analytical Signatures of Degradation Products:
| Compound | Molecular Formula | Molecular Weight | Key Analytical Signature |
| 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | C₂₂H₂₂NP | 331.39 g/mol | ³¹P NMR: 1 peak (phosphine region) |
| 9-[2-(Diethylphosphinoyl)phenyl]-9H-carbazole | C₂₂H₂₂NOP | 347.39 g/mol | MS: M+16. ³¹P NMR: 1 peak, downfield shift from parent. |
| Hydroxy-9-[2-(diethylphosphino)phenyl]-9H-carbazole | C₂₂H₂₂NOP | 347.39 g/mol | MS: M+16. ¹H NMR: Appearance of a broad -OH signal and changes in the aromatic region. |
| Hydroxy-9-[2-(diethylphosphinoyl)phenyl]-9H-carbazole | C₂₂H₂₂NO₂P | 363.39 g/mol | MS: M+32. |
Part 3: Experimental Protocols
Protocol 1: ³¹P NMR Spectroscopy for Quantifying Oxidation
Objective: To determine the percentage of phosphine oxide in a sample of 9-[2-(diethylphosphino)phenyl]-9H-carbazole.
Procedure:
-
Accurately weigh approximately 10-20 mg of the 9-[2-(diethylphosphino)phenyl]-9H-carbazole sample into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1).
-
Integrate the peaks corresponding to the phosphine and the phosphine oxide.
-
Calculate the percentage of phosphine oxide using the following formula:
% Phosphine Oxide = [Integral(phosphine oxide) / (Integral(phosphine) + Integral(phosphine oxide))] * 100
Protocol 2: Solvent Peroxide Test
Objective: To check for the presence of oxidizing peroxides in solvents (especially ethers like THF or dioxane).
Procedure:
-
To 1 mL of the solvent in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.
-
Add a drop of a starch indicator solution.
-
Shake the mixture and observe any color change.
-
Result: The formation of a blue-black color indicates the presence of peroxides. Solvents that test positive should be discarded or purified before use with 9-[2-(diethylphosphino)phenyl]-9H-carbazole.
References
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved February 15, 2026, from [Link].
-
Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Retrieved February 15, 2026, from [Link].
-
Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC. Retrieved February 15, 2026, from [Link].
-
Li, Y., et al. (2022). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. MDPI. Retrieved February 15, 2026, from [Link].
-
Kaur, N. (2024). Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. PMC. Retrieved February 15, 2026, from [Link].
-
Jeon, M., et al. (2021). Chiral Recognition of In Situ-Oxidized Phosphine Oxides with Octahedral Indium Complexes by 31P NMR Spectroscopy. ACS Publications. Retrieved February 15, 2026, from [Link].
-
Shevchenko, I., et al. (2018). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P O group and proton donors. RSC Publishing. Retrieved February 15, 2026, from [Link].
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- 2. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions with Carbazole-Derived Phosphine Ligands
Technical Support Center: Optimizing Coupling Reactions with Carbazole-Derived Phosphine Ligands
Executive Summary & Scope
Are you experiencing stalled conversion, low yields, or inconsistent results with carbazole-based phosphines?
This guide addresses the specific technical nuances of Carbazole-Derived Phosphine Ligands (often referred to as "Kwong Ligands" or modified biaryl phosphines, such as CM-Phos , MeO-CM-Phos , and PhenCarPhos ). Unlike generic triphenylphosphine or standard Buchwald ligands, these specialized ligands feature a carbazole or indole backbone that imparts unique steric bulk and electronic richness.
While these ligands enable difficult transformations—such as the coupling of aryl mesylates/tosylates and sterically hindered chlorides —they possess distinct failure modes related to solvent compatibility, precatalyst activation, and specific inhibitory pathways.
Diagnostic Workflow (Visual Guide)
Before altering your chemistry, use this decision tree to identify the likely root cause of your low yield.
Figure 1: Diagnostic flowchart for isolating failure modes in carbazole-phosphine catalyzed reactions.
Technical Deep Dive: Common Failure Modes
The "In-Situ" Trap: Oxidation & Ratio Mismatch
Symptom: Inconsistent yields between batches; formation of Pd black. Mechanism: Carbazole phosphines (like CM-Phos) are electron-rich. While often marketed as "air-stable," they are susceptible to oxidation in solution. When generating the catalyst in-situ (mixing Pd(OAc)₂ + Ligand), trace oxygen or incorrect Pd:L ratios can lead to the formation of inactive Pd-clusters before the catalytic cycle begins. Solution:
-
Use Precatalysts: Whenever possible, use isolated Pd/Ligand complexes (e.g., the CM-Phos Pd(II) dimer). These ensure a precise 1:1 or 1:2 Pd:L ratio and protect the phosphine until activation.
-
Protocol Adjustment: If you must mix in-situ, premix the Pd source and Ligand in the solvent under Argon at 60°C for 15 minutes before adding substrates. This ensures complexation occurs before the oxidative addition step is attempted [1, 4].
The "Inhibitory Resting State" (Carbazole Poisoning)
Symptom: Reaction stalls at ~20-30% conversion; solution remains clear (catalyst is soluble but dormant). Mechanism: Recent mechanistic studies on related nitrogen-containing biaryl systems suggest that the NH-carbazole moiety (or the indole backbone) can sometimes deprotonate and bridge two Palladium centers, or form a stable Aryl-Carbazolyl-Pd(II) intermediate that is too stable to undergo reductive elimination. This is particularly relevant if your base is too strong (e.g., NaOtBu) or if the substrate is sterically unencumbered [2, 3]. Solution:
-
Switch Bases: Move from strong alkoxides (NaOtBu) to mild carbonates or phosphates (K₃PO₄ or K₂CO₃ ). These are sufficient for the catalytic cycle but less likely to generate inhibitory anionic ligand species.
-
Solvent System: Use t-BuOH or t-Amyl alcohol . The steric bulk of the solvent prevents non-productive coordination to the metal center [4].
Solubility Issues with Rigid Backbones
Symptom: Ligand or catalyst does not dissolve completely; low reactivity in non-polar solvents. Mechanism: The planar carbazole backbone has a high tendency to stack (pi-pi interactions), reducing solubility in standard non-polar solvents like hexane or pure toluene at room temperature. Solution:
-
Co-solvent Strategy: Use a biphasic system or a polar/non-polar mix. Toluene/Water (4:1) or Dioxane/Water are highly recommended for Suzuki couplings with these ligands. The water helps solubilize the inorganic base and facilitates the transmetallation step [5].
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Aryl Mesylates
Best for: Difficult electrophiles (Ar-OMs) using CM-Phos type ligands.
Reagents:
-
Aryl Mesylate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Ligand: CM-Phos (2-4 mol%)
-
Pd Source: Pd(OAc)₂ (1-2 mol%) — Note: maintain 1:2 Pd:L ratio.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: t-BuOH (0.2 M concentration)
Step-by-Step:
-
Glovebox/Schlenk: Charge a reaction tube with Pd(OAc)₂, CM-Phos, Boronic Acid, and K₃PO₄.
-
Evacuation: If outside a glovebox, evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add t-BuOH (anhydrous) and the Aryl Mesylate via syringe.
-
Premixing (Critical): If using in-situ generation, stir at RT for 5 mins, then heat.
-
Reaction: Heat to 100-110°C for 4–12 hours. Note: Mesylates require higher activation energy than bromides.
-
Workup: Cool to RT, dilute with EtOAc, wash with water, dry over MgSO₄.
Protocol B: Buchwald-Hartwig Amination with Steric Hindrance
Best for: Ortho-substituted aryl chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Ligand: PhenCarPhos or MeO-CM-Phos (2 mol%)
-
Precatalyst: (Ligand)Pd(allyl)Cl or similar preformed complex (1 mol%)
-
Base: NaOtBu (1.4 equiv) — Use K₂CO₃ if functional groups are sensitive.
-
Solvent: Toluene or Dioxane.
Step-by-Step:
-
Charge solid reagents (Precatalyst, Base) into a screw-cap vial.
-
Evacuate/Backfill with Argon.
-
Add liquids (Solvent, Aryl Chloride, Amine).
-
Heat to 80-100°C .
-
Monitoring: Monitor via GC/LC. If conversion stops after 1 hour, add a second portion of precatalyst (0.5 mol%) to overcome potential catalyst death.
Mechanistic Logic: Why These Ligands Work (and Fail)
The following diagram illustrates the catalytic cycle specific to bulky carbazole phosphines. Note the critical balance in the Oxidative Addition step.
Figure 2: Catalytic cycle highlighting the off-cycle trap specific to nitrogen-containing backbones.
FAQ: Rapid Troubleshooting
Q: Can I use K₂CO₃ instead of K₃PO₄? A: Yes, but reaction times may increase. K₃PO₄ is generally superior for carbazole phosphine systems in t-BuOH because of its solubility profile and basicity match for boronic acid activation.
Q: My reaction turns black immediately upon heating. A: This indicates rapid Pd(0) precipitation (agglomeration). Your ligand is likely oxidized or not coordinating fast enough.
-
Fix: Increase Ligand:Pd ratio to 3:1.
-
Fix: Ensure your solvent is thoroughly degassed (sparging with Argon for 20 mins is better than sonication).
Q: The literature says "Air Stable," but my ligand is brown. A: "Air stable" is a relative term. Carbazole phosphines can survive on the bench for days, but over months, they oxidize to phosphine oxides (which are white solids, but impurities can color them). Always store these ligands in a desiccator or glovebox for long-term reliability. Recrystallize from Ethanol/Hexane if purity is suspect.
Q: I am coupling a Pyridine-2-chloride. Yield is <10%. A: 2-substituted pyridines are notoriously difficult due to coordination of the pyridine nitrogen to Pd.
-
Fix: Use MeO-CM-Phos .[1][2] The methoxy group provides hemilabile coordination that can out-compete the pyridine nitrogen, keeping the cycle alive [4, 5].
References
-
Kwong, F. Y., et al. (2008).[3] "CM-Phos: A Highly Effective Ligand for Palladium-Catalyzed Amination and Suzuki-Miyaura Coupling of Aryl Mesylates."[2] Angewandte Chemie International Edition.
-
Pierce, J. K., et al. (2023).[4] "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." ACS Catalysis. [4]
-
McCann, S. D., Buchwald, S. L. (2020).[5] "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society.[5]
-
So, C. M., Kwong, F. Y. (2011). "Palladium-catalyzed cross-coupling reactions employing dialkylbiaryl phosphine ligands." Chemical Society Reviews.
-
Organic Syntheses. (2024). "Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) and Applications." Org.[1][3][6] Synth.
Sources
Reference Data & Comparative Studies
The Carbazole Advantage: A Comparative Guide to Biaryl Phosphine Ligands for Advanced Catalysis
The Carbazole Advantage: A Comparative Guide to Biaryl Phosphine Ligands for Advanced Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecules, from pharmaceuticals to advanced materials.[1][2] The success of these transformations, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is profoundly dependent on the design of the ancillary ligand that coordinates to the palladium center.[3][4][5] Among the pantheon of high-performance ligands, the dialkylbiaryl phosphines developed by the Buchwald group and others have become the gold standard, prized for their ability to promote efficient catalysis.[3][6]
This guide delves into a specific, highly effective subclass of these ligands: those built upon a carbazole backbone. We will explore the distinct structural, electronic, and steric advantages conferred by the carbazole moiety, present comparative performance data against other common biaryl phosphine ligands, and provide detailed experimental protocols to empower researchers in their own applications.
The Architectural Edge: Why the Carbazole Backbone Excels
The efficacy of a biaryl phosphine ligand is governed by a delicate interplay of its electronic and steric properties.[7][8] These factors directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination), and reductive elimination.[5][9] The carbazole framework offers a unique and powerful combination of features that optimize this cycle, especially for challenging transformations.
-
Inherent Electron-Richness: The carbazole unit is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair participates in the π-system, effectively increasing the electron density of the entire biaryl scaffold. This electronic character is transmitted to the phosphorus atom, enhancing its σ-donating ability.[9][10] A more electron-rich phosphine ligand stabilizes the palladium(0) resting state and, more importantly, facilitates the crucial oxidative addition step, even with less reactive substrates like aryl chlorides.[8]
-
Optimal Steric Hindrance: Carbazole-based ligands are inherently bulky. This steric demand promotes the formation of the highly reactive, monoligated L-Pd(0) active species, which is essential for initiating the catalytic cycle.[5][8] Furthermore, the rigid and extended structure of the carbazole scaffold creates a sterically congested environment around the metal center, which can accelerate the final, product-forming reductive elimination step—often the rate-limiting step in the coupling of hindered substrates.[10][11][12]
-
Structural Rigidity and Planarity: Unlike more flexible biaryl backbones, the fused-ring system of carbazole provides a rigid, flattened architecture. This planarity is believed to facilitate reductive elimination, a key advantage when synthesizing sterically demanding products like tri- and tetra-ortho-substituted biaryls.[11][12] This rigidity also contributes to the overall thermal stability of the resulting palladium complex, enhancing catalyst longevity.[13]
Below is a diagram illustrating the key features of a carbazole-based phosphine ligand.
Caption: Ligand selection workflow for sterically demanding cross-coupling reactions.
Experimental Protocol: Pd/L6-Catalyzed Synthesis of a Tetra-ortho-substituted Biaryl
This protocol is adapted from the work of Kwong and coworkers for the synthesis of 2,2',6,6'-tetramethyl-1,1'-biphenyl. [11][12]
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzo[c]carbazolyl-based phosphine ligand (L6)
-
2-Bromomesitylene
-
2,6-Dimethylphenylboronic acid
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply (for inert atmosphere)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add K₃PO₄ (0.9 mmol, 3.0 equiv).
-
Rationale: K₃PO₄ was found to be a superior base to alternatives like Cs₂CO₃ for this specific transformation, likely due to its basicity and solubility profile in the reaction medium. [11]The use of a solid, anhydrous base is critical to prevent boronic acid decomposition.
-
-
Reagent Addition: To the same vessel, add 2,6-dimethylphenylboronic acid (0.45 mmol, 1.5 equiv), the benzo[c]carbazolyl-based phosphine ligand L6 (0.006 mmol, 2.0 mol%), and palladium(II) acetate (0.003 mmol, 1.0 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the active Pd(0) species, which would lead to catalyst deactivation.
-
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (1.0 mL) followed by 2-bromomesitylene (0.3 mmol, 1.0 equiv) via syringe.
-
Rationale: 1,4-Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic substrates and the inorganic base to some extent, and its relatively high boiling point is suitable for heated reactions. [14]5. Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C and stir for 18 hours.
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite or silica gel to remove inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
The Catalytic Cycle: Where Carbazole Ligands Make a Difference
The advantages of the carbazole backbone can be contextualized within the fundamental steps of the palladium-catalyzed cross-coupling cycle.
Caption: Simplified Suzuki-Miyaura cycle highlighting steps influenced by carbazole ligands.
Conclusion
Biaryl phosphine ligands incorporating a carbazole backbone represent a significant advancement in catalyst design for challenging cross-coupling reactions. Their unique architecture provides a synergistic combination of potent electron-donating character, optimal steric bulk, and a rigid, planar geometry. This triad of features enhances catalyst activity and stability, enabling transformations that are often sluggish or completely ineffective with other ligand systems. As demonstrated in the synthesis of tetra-ortho-substituted biaryls, the strategic extension of the carbazole framework can overcome significant steric barriers, particularly in the crucial reductive elimination step. For researchers and drug development professionals tackling complex molecular syntheses, carbazole-based phosphine ligands are a powerful and essential tool, offering superior performance where it matters most.
References
-
Fu, W. C., Zhou, Z., & Kwong, F. Y. (2016). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers, 3(2), 273–276. [Link]
-
Royal Society of Chemistry. (n.d.). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. Organic Chemistry Frontiers. [Link]
-
Pérez-Rodríguez, M., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis. [Link]
-
American Chemical Society. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]
-
ResearchGate. (2026). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. [Link]
-
Oeser, T., et al. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 136. [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. Chemical Communications. [Link]
-
Ruiz, J., et al. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Representative carbazole‐based organic materials and their synthesis... [Link]
-
Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
Ariafard, A., & Yates, B. F. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR₃)₂PdR₂. The Australian National University. [Link]
-
Fan, B., et al. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P=O Directed C-H Functionalizations. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
National Institutes of Health. (n.d.). LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts. [Link]
-
ResearchGate. (2025). Synthesis, Properties and Applications of BICAP: a New Family of Carbazole‐Based Diphosphine Ligands. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2011). Highly efficient carbazolyl-derived phosphine ligands: application to sterically hindered biaryl couplings. [Link]
-
PubMed. (2008). Comparison of the electrochemical and luminescence properties of two carbazole-based phosphine oxide Eu(III) complexes: effect of different bipolar ligand structures. [Link]
-
American Chemical Society. (2019). Facile Assembly of Carbazolyl-Derived Phosphine Ligands and Their Applications in Palladium-Catalyzed Sterically Hindered Arylation Processes. ACS Publications. [Link]
-
PubMed. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. [Link]
-
American Chemical Society. (2023). LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts. Chemical Reviews. [Link]
-
National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Research Explorer. [Link]
-
The University of Alabama. (n.d.). an evaluation of the ligand effects on neopentyl phosphine derived precatalysts for n-arylation. [Link]
-
Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
PolyU Scholars Hub. (2016). A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses. [Link]
-
Semantic Scholar. (2017). Comparative Structural Analysis of Biarylphosphine Ligands in Arylpalladium Bromide and Malonate Complexes. [Link]
-
Chinese Chemical Letters. (n.d.). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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The Et-PhenCar-Phos Advantage: A Comparative Guide to Ligand-Accelerated Reductive Elimination
The Et-PhenCar-Phos Advantage: A Comparative Guide to Ligand-Accelerated Reductive Elimination
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of palladium-catalyzed cross-coupling reactions, the final, product-forming reductive elimination step is often a critical determinant of overall catalytic efficiency. The choice of ancillary ligand is paramount, as its steric and electronic properties can profoundly influence the rate of this bond-forming transformation. This guide provides an in-depth comparison of the Et-PhenCar-Phos ligand, 9-[2-(diethylphosphino)phenyl]-9H-carbazole, with other common phosphine ligands, offering insights into how its unique structural features can be leveraged to accelerate reductive elimination rates and enhance reaction outcomes.
The Central Role of the Ligand in Reductive Elimination
Reductive elimination from a palladium(II) intermediate is the irreversible step that forges the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst. The facility of this process is intimately linked to the electronic and steric environment imposed by the supporting phosphine ligands. Generally, ligands that can stabilize the transition state of the reductive elimination step will accelerate the reaction.
Two primary ligand characteristics are at play:
-
Electronic Effects: The electron density at the palladium center, modulated by the ligand, is a key factor. While electron-rich ligands often favor the initial oxidative addition step, reductive elimination can be accelerated by ligands that are less electron-donating.[1] This is because a less electron-rich metal center is more electrophilic and can better facilitate the bond-forming process.
-
Steric Effects: The steric bulk of a phosphine ligand can also play a crucial role. Increased steric hindrance can destabilize the ground state of the palladium(II) complex, bringing it closer in energy to the transition state for reductive elimination and thus lowering the activation barrier.[1] Furthermore, bulky ligands can promote the formation of coordinatively unsaturated intermediates that are more prone to reductive elimination.
The interplay of these electronic and steric factors is subtle and often substrate-dependent, necessitating a careful selection of the optimal ligand for a given transformation.
Et-PhenCar-Phos: A Profile
Et-PhenCar-Phos, with the chemical structure 9-[2-(diethylphosphino)phenyl]-9H-carbazole, is a monodentate phosphine ligand that combines several key features:
-
A Biaryl Backbone: The carbazole-phenyl framework provides a rigid and sterically demanding scaffold.
-
Electron-Rich Phosphorus Center: The diethylphosphino group is a classic electron-donating alkylphosphine moiety.
This combination of a bulky biaryl structure with an electron-rich phosphine center places Et-PhenCar-Phos in a unique position among phosphine ligands. While direct kinetic data for the reductive elimination step with Et-PhenCar-Phos is not extensively reported in the literature, we can infer its likely performance by comparing its structural and electronic properties to well-studied ligands.
Comparative Analysis of Phosphine Ligands in Reductive Elimination
To understand the potential advantages of Et-PhenCar-Phos, it is instructive to compare it with other widely used phosphine ligands for which kinetic data on reductive elimination are available. The following table summarizes the relative rates of C-C reductive elimination from (L)Pd(Ar)(Ar') complexes for a selection of ligands.
| Ligand | Structure | Key Features | Relative Rate of Reductive Elimination (Qualitative) | Reference |
| PPh₃ | Triphenylphosphine | Moderately bulky, electron-withdrawing arylphosphine. | Baseline | [1] |
| PCy₃ | Tricyclohexylphosphine | Bulky, very electron-rich alkylphosphine. | Faster than PPh₃ | [1] |
| P(t-Bu)₃ | Tri-tert-butylphosphine | Very bulky, very electron-rich alkylphosphine. | Very Fast | [2] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich biarylphosphine. | Very Fast | [3] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine with coordinating methoxy groups. | Fast | [3] |
| Et-PhenCar-Phos | 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | Bulky biaryl backbone with an electron-rich alkylphosphine center. | Expected to be Fast to Very Fast | - |
Analysis and Expected Performance of Et-PhenCar-Phos:
Based on its structure, Et-PhenCar-Phos is expected to promote rapid reductive elimination. Its significant steric bulk, arising from the carbazole-phenyl backbone, should destabilize the square planar palladium(II) intermediate, thereby lowering the activation energy for reductive elimination. While the diethylphosphino group is electron-donating, which can in some cases slow down reductive elimination, the dominant effect for this class of ligands is often the steric acceleration. It is plausible that Et-PhenCar-Phos strikes an effective balance, providing sufficient electron density to facilitate other steps in the catalytic cycle, such as oxidative addition, while its steric profile drives the final bond-forming step.
Visualizing the Catalytic Cycle and the Role of the Ligand
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the critical reductive elimination step that is influenced by the phosphine ligand (L).
Caption: Step-by-step workflow for the kinetic analysis of reductive elimination.
Procedure:
-
Synthesis of the Palladium(II) Precursor Complex:
-
In a glovebox, dissolve Pd(dba)₂ and the phosphine ligand (1:1.1 molar ratio) in anhydrous THF.
-
Add the aryl halide (1 equivalent) and stir until the oxidative addition is complete (monitor by ³¹P NMR).
-
Add the organometallic reagent (1 equivalent) and stir to facilitate transmetalation.
-
Isolate and purify the (L)Pd(Ar)(Ar') complex. Characterize thoroughly by ¹H, ¹³C, and ³¹P NMR spectroscopy and elemental analysis.
-
-
Kinetic Measurement by ¹H NMR:
-
In a glovebox, prepare an NMR tube containing a solution of the purified (L)Pd(Ar)(Ar') complex and a known concentration of an internal standard in toluene-d₈.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the biaryl product and a proton on the starting palladium complex against the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the starting complex at each time point.
-
Plot ln([starting complex]) versus time.
-
The negative of the slope of the resulting line will give the first-order rate constant, k.
-
Repeat the experiment for each phosphine ligand under identical conditions to allow for a direct comparison of the rates.
-
Conclusion
The rational design and selection of phosphine ligands are critical for optimizing palladium-catalyzed cross-coupling reactions. While direct kinetic comparisons for Et-PhenCar-Phos are still emerging, its structural and electronic properties—a bulky biaryl framework coupled with an electron-rich phosphine center—position it as a highly promising ligand for accelerating the often rate-limiting reductive elimination step. The provided experimental protocol offers a robust framework for researchers to quantify the impact of Et-PhenCar-Phos and other ligands on reductive elimination rates, enabling the development of more efficient and powerful catalytic systems for the synthesis of complex molecules.
References
-
Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(38), 12486–12493. [Link]
-
Peacock, D. M., Jiang, Q., Hanley, P. S., Cundari, T. R., & Hartwig, J. F. (2018). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 140(14), 4893–4904. [Link]
-
Vaddamanu, V. S., & Peruncheralathan, S. (2012). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry, 51(15), 8446–8454. [Link]
Sources
Safety & Regulatory Compliance
A Senior Application Scientist's Guide to the Proper Disposal of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole
A Senior Application Scientist's Guide to the Proper Disposal of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole
This document provides a detailed, procedural guide for the safe handling and disposal of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole (CAS No. 1308652-66-5). As a sophisticated organophosphorus ligand, its unique chemical properties demand a rigorous and informed approach to waste management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is structured to provide not just a protocol, but a framework of understanding, empowering researchers to manage chemical waste with the highest degree of scientific integrity.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. 9-[2-(Diethylphosphino)phenyl]-9H-carbazole combines two key chemical moieties, each contributing to its risk profile.
-
The Diethylphosphino Moiety: Tertiary phosphines, particularly those with alkyl substituents, are susceptible to oxidation. The Safety Data Sheet (SDS) for this compound explicitly includes precautionary statements such as "Handle under inert gas" and "Do not allow contact with air"[1]. This indicates a significant risk of air sensitivity. Uncontrolled oxidation can be exothermic and may alter the chemical nature of the waste, complicating its disposal profile. Organophosphorus compounds as a class are often treated as toxic waste, requiring specialized disposal routes.[2]
-
The Carbazole Moiety: The carbazole backbone is a known environmental hazard. Carbazoles are recognized as being very toxic to aquatic life with long-lasting effects and are often suspected of being carcinogens.[3][4][5][6][7] This ecotoxicity mandates that the compound and its containers must not be disposed of through standard drains or as common refuse.[4][5]
Table 1: Summary of Hazards and Required Precautions
| Hazard Category | Specific Risk | Required Precaution & Rationale |
| Reactivity | Air-sensitive; potential for spontaneous oxidation. | Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential exothermic reactions.[1] |
| Human Health | Potential skin, eye, and respiratory irritant. Suspected carcinogen based on carbazole structure.[3] | Always handle in a certified chemical fume hood. Utilize a full complement of Personal Protective Equipment (PPE). |
| Environmental | Very toxic to aquatic life with long-lasting effects.[3][6] | Prevent any release to the environment. All waste must be collected as hazardous material. Do not dispose of down the drain.[4][8] |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, a state of readiness is critical. This is a non-negotiable prerequisite for ensuring operator safety.
-
Designated Work Area: All handling of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, including weighing and transferring to a waste container, must be performed within a functioning chemical fume hood.
-
Personal Protective Equipment (PPE): A complete and correctly worn PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: Not typically required if all handling occurs within a fume hood.
-
Step-by-Step Waste Collection and Segregation Protocol
The primary directive for the disposal of this compound is to manage it as regulated hazardous chemical waste. On-site chemical deactivation by researchers is not recommended due to the risk of creating unknown, potentially more hazardous byproducts and the inherent reactivity of the phosphine group.
Protocol for Solid Waste (Unused Reagent, Contaminated Materials):
-
Select a Waste Container: Choose a clean, dry, and clearly labeled container that is compatible with the waste. A wide-mouth glass bottle with a screw cap is suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8][9]
-
Inert Atmosphere: If possible, flush the waste container with an inert gas (argon or nitrogen) before adding the waste to minimize air exposure.
-
Transfer Waste: Carefully transfer the solid 9-[2-(Diethylphosphino)phenyl]-9H-carbazole and any contaminated items (e.g., weighing paper, contaminated gloves, bench paper) into the designated waste container. Perform this transfer inside a fume hood.
-
Seal the Container: Securely close the container. If the container will be used for ongoing waste collection, ensure it is sealed after each addition.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "9-[2-(Diethylphosphino)phenyl]-9H-carbazole". Do not use abbreviations or chemical structures.[9]
-
The specific hazards (e.g., "Air Sensitive," "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
-
Segregation: Store this waste container separately from incompatible waste streams, particularly strong oxidizing agents.[10][11]
Protocol for Liquid Waste (Contaminated Solvents):
-
Select a Container: Use a designated, chemically compatible (e.g., glass) container for halogenated or non-halogenated solvent waste, as per your institution's guidelines.
-
Segregation is Key: Do not mix this waste stream with other incompatible chemicals. For instance, avoid mixing with acidic waste or waste containing oxidizers.
-
Transfer Waste: Carefully pour the contaminated solvent into the waste container within a fume hood.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents by their full name, including "9-[2-(Diethylphosphino)phenyl]-9H-carbazole" and the solvent(s). Provide an estimated percentage for each component.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area or main hazardous waste storage area, in secondary containment.
On-Site Storage and Final Disposal
All laboratory-generated hazardous waste is subject to strict regulation by agencies like the U.S. Environmental Protection Agency (EPA).[8][12][13]
-
Storage Location: Waste containers must be stored at or near the point of generation and under the control of laboratory personnel.[8]
-
Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum amount of time waste can be stored in the lab before it is collected. For academic labs, this is often a maximum of six months.[8][13]
-
Requesting Pickup: Once the container is full or the storage time limit is approaching, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to transport the waste yourself.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if you feel unwell, evacuate the area.
-
Isolate: Prevent the spill from entering drains by any means available.[3]
-
Personal Protection: Do not attempt to clean a spill without the proper PPE.
-
Cleanup (for minor spills):
-
Use dry cleanup procedures to avoid generating dust.[3]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into the designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole.
Caption: Disposal workflow for 9-[2-(Diethylphosphino)phenyl]-9H-carbazole.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Apollo Scientific. (2023, July 10). Safety Data Sheet: 9H-Carbazole.
- Strem Chemicals, Inc. (2021, July 15). Safety data sheet: 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, min. 97% Et PhenCar-Phos.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
- McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- BenchChem. (2025). Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Santa Cruz Biotechnology. Safety Data Sheet: Carbazole.
- Sigma-Aldrich. 9-[2-(Diisopropylphosphino)phenyl]-9H-carbazole 97%.
- Loba Chemie. (2021, May 21). Safety Data Sheet: CARBAZOLE FOR SYNTHESIS.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 9-Phenylcarbazole, 97%.
- CAMEO Chemicals. ORGANOPHOSPHORUS COMPOUND, POISONOUS, N.O.S..
- Carl ROTH. Safety Data Sheet: Carbazole.
- Garon, D., et al. (2017, May 31). Properties, environmental fate and biodegradation of carbazole. PMC.
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Navigating the Safe Handling of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole: A Guide to Personal Protective Equipment
Navigating the Safe Handling of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole: A Guide to Personal Protective Equipment
In the landscape of innovative drug discovery and materials science, novel compounds like 9-[2-(Diethylphosphino)phenyl]-9H-carbazole present both exciting opportunities and critical safety considerations. As researchers and scientists, our primary responsibility is to foster a culture of safety that protects ourselves and our colleagues. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling this specific compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely.
While the Safety Data Sheet (SDS) for 9-[2-(Diethylphosphino)phenyl]-9H-carbazole from a supplier like Strem Chemicals may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a deeper understanding of its chemical structure necessitates a cautious approach[1]. The molecule incorporates both a carbazole derivative and an organophosphorus component, each with its own set of potential hazards that must be respected.
Understanding the Risks: A Tale of Two Moieties
The chemical structure of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole is a hybrid of two distinct chemical families. It is prudent to consider the potential hazards associated with each.
-
The Carbazole Core: Carbazole and its derivatives are known to be skin and eye irritants[2][3]. Some substituted carbazoles have been identified as potential carcinogens[2][4]. Therefore, minimizing skin contact and inhalation of any dust or aerosol is a critical safety measure.
-
The Organophosphorus Arm: Organophosphorus compounds are a broad class of chemicals, some of which are highly toxic and can be absorbed through the skin[5][6]. While the specific toxicity of this compound is not fully characterized, the presence of the diethylphosphino group warrants significant respect and necessitates robust protective measures to prevent dermal absorption.
Given these considerations, a comprehensive PPE strategy is not merely a suggestion but a cornerstone of safe laboratory practice.
Essential Personal Protective Equipment: A Detailed Protocol
The following table summarizes the recommended PPE for handling 9-[2-(Diethylphosphino)phenyl]-9H-carbazole. Following the table, a more detailed explanation and step-by-step protocols are provided.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (Double Gloving Recommended) | Prevents dermal absorption of the organophosphorus component and irritation from the carbazole moiety. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes or dust particles of the compound. The SDS specifically advises rinsing eyes with water in case of contact[1]. |
| Body Protection | Laboratory Coat (Flame-Retardant recommended) | Shields skin and personal clothing from accidental spills. A flame-retardant coat is a good general practice in a chemical laboratory. |
| Respiratory Protection | Use in a Fume Hood or Well-Ventilated Area | As a precautionary measure against inhalation of any fine particulates, especially given that some carbazole derivatives have been linked to lung cancer[2]. |
Step-by-Step PPE Protocol: Donning and Doffing
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
A streamlined workflow for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
A safe sequence for removing PPE to prevent contamination.
Operational and Disposal Plans: A Closed-Loop Approach to Safety
Safe handling of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole extends beyond personal protection to include operational procedures and proper disposal.
Handling and Storage
-
Inert Atmosphere: The SDS for this compound explicitly states to "Handle under inert gas" and "Do not allow contact with air"[1]. This suggests that the compound may be air-sensitive, and handling it in a glovebox or under a stream of argon or nitrogen is crucial to maintain its integrity and prevent the formation of potentially more hazardous oxidation byproducts.
-
Storage: The compound should be stored in a tightly sealed container in a well-ventilated area, under an inert gas as recommended[1].
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any potential dust or vapors.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose: All contaminated materials should be treated as hazardous waste.
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation: All disposable PPE (gloves, etc.) and any materials contaminated with 9-[2-(Diethylphosphino)phenyl]-9H-carbazole should be collected in a designated, labeled hazardous waste container.
-
Waste Labeling: The waste container must be clearly labeled with the chemical name and any associated hazards.
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal in accordance with local, regional, and national regulations[1][7][8].
By adhering to these comprehensive safety protocols, researchers can confidently work with 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, ensuring both personal safety and the integrity of their research.
References
- Strem Chemicals. (2021, July 15). Safety data sheet: 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, min. 97% Et PhenCar-Phos.
- Santa Cruz Biotechnology. Carbazole.
- Hobbs, J., & Reeve, J. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 43-51.
- Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1002213.
- Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Frontiers in Public Health, 10, 1002213.
- Carl ROTH.
- Strem Chemicals. 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, min. 97% Et PhenCar-Phos.
- ChemScience.
- Loba Chemie. CARBAZOLE FOR SYNTHESIS.
- New Jersey Department of Health. (2001, March). Hazardous Substance Fact Sheet: 7H-DIBENZO (c,g) CARBAZOLE.
- Fisher Scientific. (2010, May 14).
- Sigma-Aldrich. (2025, November 6).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Apollo Scientific. (2023, July 10).
- CP Lab Safety. 9-[2-(Diethylphosphino)phenyl]-9H-carbazole, min 97%, 100 mg.
- USF Chemistry. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
- FESH2 Coaching & Consultancy. (2022, January 8).
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
